molecular formula C12H18O3 B12879307 1-(3,4-Diethoxyphenyl)ethanol CAS No. 208332-13-2

1-(3,4-Diethoxyphenyl)ethanol

Cat. No.: B12879307
CAS No.: 208332-13-2
M. Wt: 210.27 g/mol
InChI Key: UJBOGVMFJDOUDP-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)ethanol is a chiral aromatic alcohol of high interest in organic and medicinal chemistry research. This compound features a phenethyl backbone substituted with ethoxy groups at the 3- and 4-positions and a chiral hydroxyethyl chain. The diethoxy substitution pattern on the phenyl ring can influence the compound's electronic properties and lipophilicity, making it a valuable intermediate for the synthesis of more complex molecules. In laboratory settings, researchers utilize this chiral alcohol as a key building block (https://pubchem.ncbi.nlm.nih.gov/compound/86307050) for the development of potential pharmaceuticals and ligands for catalysis. The specific stereochemistry, (R) or (S), of the alcohol center is critical for its application in asymmetric synthesis and for studying structure-activity relationships (SAR). While the exact mechanism of action is dependent on the final target molecule, analogs like 3,4-dimethoxyphenethyl alcohol share a similar structural motif and are often employed in research (https://www.fishersci.com/shop/products/3-4-dimethoxyphenethyl-alcohol-98-thermo-scientific/AC189000100). This product is presented as a crystalline solid or powder (https://www.fishersci.com/shop/products/3-4-dimethoxyphenethyl-alcohol-98-thermo-scientific/AC189000100), with a typical melting point range expected between 44-49°C and a high degree of purity, often 97.5% or greater as determined by GC analysis (https://www.fishersci.com/shop/products/3-4-dimethoxyphenethyl-alcohol-98-thermo-scientific/AC189000100). It is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

208332-13-2

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)ethanol

InChI

InChI=1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3

InChI Key

UJBOGVMFJDOUDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)O)OCC

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 3,4 Diethoxyphenyl Ethanol and Analogues

Oxidative Transformations and Radical Intermediates

The presence of a secondary alcohol and an electron-rich aromatic ring in 1-(3,4-diethoxyphenyl)ethanol makes it susceptible to oxidative processes, often proceeding through radical intermediates.

Photochemically Induced Radical Generation and Trapping

The generation of radical species from compounds like this compound can be initiated photochemically. ncsu.edugoogle.comrsc.org For instance, the irradiation of a mixture containing 1-(3,4-dimethoxyphenyl)ethanol (B1196505) (a close analogue) and acetophenone (B1666503) with UV light leads to the formation of ketyl radicals. ncsu.edu In this process, the excited triplet state of acetophenone abstracts a hydrogen atom from the alcohol, generating a 1-phenyl-ethanol-1-yl radical and a 1-(3,4-dimethoxyphenyl)-ethanol-1-yl radical. ncsu.edu

These transient radical intermediates are challenging to detect directly. However, techniques like ³¹P NMR spin trapping using agents such as 5-diisopropoxy-phosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO) have been successfully employed to trap and characterize these ketyl radicals. ncsu.edu The analysis of the reaction products confirms the proposed radical pathways, with disproportionation of the 1-(3,4-dimethoxyphenyl)-ethanol-1-yl radical leading to the formation of 3,4-dimethoxy acetophenone, and coupling of the 1-phenyl-ethanol-1-yl radical resulting in pinacol (B44631). ncsu.edu

Enzymatic Oxidation Pathways (e.g., Lignin (B12514952) Peroxidase Systems)

Lignin peroxidase (LiP), a heme-containing enzyme produced by white-rot fungi, plays a pivotal role in the oxidative degradation of lignin and its model compounds. wikipedia.orgexpasy.orgkegg.jp LiP, in the presence of hydrogen peroxide (H₂O₂), can oxidize a wide range of aromatic compounds, including non-phenolic β-O-4 linked arylglycerol β-aryl ethers, which are structurally related to this compound. expasy.orgkegg.jpnih.gov

The catalytic cycle of LiP involves the formation of highly reactive intermediates, Compound I and Compound II. expasy.orgnih.gov The enzyme initially reacts with H₂O₂ to form Compound I. This intermediate is then reduced in two successive one-electron steps by a substrate molecule, such as a lignin model compound, regenerating the native enzyme. expasy.orgkegg.jp These electron transfer events convert the substrate into a transient cation radical intermediate that can subsequently undergo spontaneous fragmentation. expasy.orgkegg.jp

Studies using lignin model compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (B77969) have shown that LiP-catalyzed oxidation leads to the cleavage of the Cα-Cβ bond, a key reaction in lignin depolymerization. nih.gov The primary product of this reaction is often the corresponding aromatic aldehyde, such as veratraldehyde. nih.govresearchgate.net The mechanism is believed to involve a hydrogen abstraction from the α-position, forming a ketyl radical intermediate. ncsu.edu

Degradation Pathways in Biomass Valorization Contexts

The breakdown of this compound and its analogues is central to understanding lignin depolymerization during biomass processing, particularly under acidic conditions.

Cleavage of β-O-4 Ether Linkages in Lignin Models

The β-O-4 aryl ether linkage is the most abundant intermolecular bond in lignin, making its cleavage a primary target for depolymerization strategies. rsc.org this compound serves as a structural component in non-phenolic β-O-4 type lignin model compounds, such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol. The study of these models provides detailed mechanistic insights into the cleavage process.

Under alkaline pulping conditions, the β-O-4 bond in non-phenolic models is cleaved via a neighboring group participation mechanism. ncsu.edu The attack of the α-alkoxide on the β-carbon, which is the rate-determining step, results in the cleavage of the ether bond. ncsu.edu

In acidic environments, the cleavage of the β-O-4 linkage in non-phenolic dimers proceeds through an ionic mechanism. acs.orgacs.org The reaction is initiated by the protonation of the α-hydroxyl group, followed by the elimination of a water molecule to form a benzyl (B1604629) cation intermediate. tandfonline.comresearchgate.net This cation can then undergo β-proton abstraction to yield an enol ether intermediate, such as 1-(2-methoxyphenoxy)-2-(3,4-dimethoxyphenyl)ethene. acs.orgtandfonline.comresearchgate.net The formation of this enol ether is often the rate-determining step in the disappearance of the starting model compound. tandfonline.com Subsequent protonation of the enol ether and addition of water leads to the final cleavage of the β-O-4 bond. tandfonline.com

Reaction Conditions and Key Intermediates in β-O-4 Cleavage of a Non-Phenolic Lignin Model Compound.
Reaction ConditionKey IntermediateReference
Acidolysis (e.g., HBr in aq. dioxane)Benzyl cation, Enol ether tandfonline.comresearchgate.net
Alkaline pulpingα-alkoxide ncsu.edu

Acid-Catalyzed Reactions and Cascade Product Formation

Acid-catalyzed treatment of lignin model compounds related to this compound can lead to a cascade of reactions and the formation of multiple products. acs.org For example, the acidolysis of 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol results in competing dehydration and reverse Prins reactions. researchgate.net Dehydration leads to the formation of various aryl-substituted allyl alcohols, which are then converted into a series of carbonyl compounds. researchgate.net

The type of acid used can significantly influence the reaction pathway and product distribution. researchgate.netresearchgate.net For instance, HBr tends to promote the formation of allyl alcohols, whereas with CH₃SO₃H, a stilbene (B7821643) derivative becomes the predominant product. researchgate.net The reaction mechanisms often involve carbocation intermediates, and their stability and subsequent reaction pathways dictate the final product mixture. acs.org The presence of methoxy (B1213986) groups on the phenyl ring can also influence the product distribution by preventing the formation of certain stable byproducts like phenyl-dihydrobenzofurans. acs.orgacs.org

Nucleophilic and Electrophilic Reactions of Functional Groups

The hydroxyl group and the diethoxyphenyl ring of this compound are the primary sites for nucleophilic and electrophilic reactions.

The hydroxyl group can act as a nucleophile, but more commonly, it is the target of electrophilic attack after protonation. In acidic solutions, the protonated hydroxyl group becomes a good leaving group (H₂O), facilitating nucleophilic substitution reactions at the benzylic carbon. libretexts.org For example, in the presence of hydrogen halides (HX), the hydroxyl group is replaced by a halide ion to form an alkyl halide. libretexts.org This reaction proceeds via an Sₙ1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate. libretexts.org

The electron-rich 3,4-diethoxyphenyl ring is susceptible to electrophilic aromatic substitution reactions. The ethoxy groups are activating and ortho-, para-directing, influencing the regioselectivity of reactions like nitration and halogenation.

Conversely, the amine analogue, 1-(3,4-diethoxyphenyl)ethanamine, demonstrates the nucleophilic character of the functional group attached to the ethyl chain. The amine group can participate in reactions such as acylation and reductive amination. While not a direct reaction of this compound, the reactivity of its amine analogue highlights the potential for nucleophilic reactions at the functionalized carbon.

Summary of Functional Group Reactivity.
Functional GroupReaction TypeTypical ReagentsProduct TypeReference
Hydroxyl (-OH)Nucleophilic Substitution (Sₙ1)HX (e.g., HCl, HBr)Alkyl Halide libretexts.org
Diethoxyphenyl RingElectrophilic Aromatic SubstitutionHNO₃/H₂SO₄Nitro-substituted aromatic

Disproportionation and Coupling Reactions of Radical Species

Radical disproportionation is a type of reaction where two radicals interact, with one acting as a hydrogen donor and the other as an acceptor, resulting in the formation of two distinct non-radical products. wikipedia.org This process is in competition with radical coupling (or recombination), where two radicals combine to form a single molecule with a new covalent bond. wikipedia.org The investigation of these reaction pathways is crucial for understanding the behavior of this compound and its analogues in various chemical environments, particularly in oxidative processes.

Detailed mechanistic studies have been extensively performed on the closely related analogue, 1-(3,4-dimethoxyphenyl)ethanol. The electronic similarity between the diethoxy and dimethoxy substituents suggests that their radical reactivity profiles are analogous. The primary radical species in these reactions is the ketyl radical, specifically the 1-(3,4-dialkoxyphenyl)-ethanol-1-yl radical. This intermediate is typically formed via a Hydrogen Abstraction Transfer (HAT) mechanism. For instance, upon UV irradiation in the presence of a photosensitizer like acetophenone, the excited triplet state of acetophenone can abstract a hydrogen atom from the benzylic position of 1-(3,4-dimethoxyphenyl)ethanol to generate the corresponding ketyl radical. ncsu.edu This radical can also be formed through enzymatic oxidation, for example, by the horseradish peroxidase (HRP)/H₂O₂ system using a mediator like 1-hydroxybenzotriazole (B26582) (HBT). ncsu.edu

Once formed, the 1-(3,4-dimethoxyphenyl)-ethanol-1-yl radical can undergo two primary competing reactions: disproportionation and coupling.

Disproportionation: In this pathway, one ketyl radical abstracts a hydrogen from another, leading to the formation of a ketone and the original alcohol. The most frequently identified product from the oxidation of 1-(3,4-dimethoxyphenyl)ethanol across various systems is the corresponding ketone, 3,4-dimethoxyacetophenone. ncsu.eduresearchgate.netresearchgate.net This suggests that the disproportionation of the ketyl radical is a significant decay route. ncsu.edu This transformation has been observed in photochemical reactions, as well as in oxidations mediated by chlorine dioxide and manganese catalysts. ncsu.eduresearchgate.netresearchgate.netresearchgate.net

Coupling: This reaction involves the combination of two radicals to form a dimer. For example, in studies involving the generation of ketyl radicals from acetophenone and 1-(3,4-dimethoxyphenyl)ethanol, the 1-phenyl-ethanol-1-yl radical (derived from acetophenone) was observed to undergo a coupling reaction to form a pinacol product. ncsu.edu In studies on other lignin model compounds, radical coupling to form dimers like 2,3-diphenylbutane has been identified as a major reaction pathway under anaerobic conditions. nih.gov While direct evidence for the homocoupling of the this compound radical is less documented in the reviewed literature, the formation of such coupling products is a mechanistically plausible and expected pathway in competition with disproportionation.

The table below summarizes the key reaction pathways and products observed in studies of the analogous compound, 1-(3,4-dimethoxyphenyl)ethanol.

Table 1: Reaction Pathways and Products of the 1-(3,4-Dimethoxyphenyl)-ethanol-1-yl Radical

Reaction Type Radical Intermediate Reagents/Conditions Major Product(s) Source(s)
Disproportionation 1-(3,4-dimethoxyphenyl)-ethanol-1-yl radical UV irradiation with acetophenone 3,4-Dimethoxyacetophenone ncsu.edu
Disproportionation 1-(3,4-dimethoxyphenyl)-ethanol-1-yl radical Horseradish Peroxidase (HRP) / HBT 3,4-Dimethoxyacetophenone ncsu.edu
Oxidation (leading to disproportionation product) 1-(3,4-dimethoxyphenyl)ethanol Chlorine Dioxide (ClO₂) 3,4-Dimethoxyacetophenone, Chlorinated Products researchgate.netresearchgate.net
Oxidation (leading to disproportionation product) 1-(3,4-dimethoxyphenyl)ethanol H₂O₂ with Mn(IV)-Me₄DTNE catalyst 3,4-Dimethoxyacetophenone researchgate.net
Coupling 1-phenyl-ethanol-1-yl radical (in mixture) UV irradiation with acetophenone Pinacol ncsu.edu

| Coupling | α-methylbenzyl radical (from analogue) | Ligninase (anaerobic) | 2,3-Diphenylbutane | nih.gov |

The prevalence of either disproportionation or coupling can be influenced by several factors, including the structure of the radical, steric hindrance, and reaction conditions. wikipedia.org For tertiary radicals like the tert-butyl radical, steric hindrance can make coupling difficult, favoring disproportionation. wikipedia.org The ketyl radical of this compound is a secondary benzylic radical, where both pathways are generally viable. Experimental detection using techniques such as ³¹P NMR spin trapping with reagents like DIPPMPO (5-diisopropoxy-phosphoryl-5-methyl-1-pyrroline-N-oxide) has been instrumental in identifying and characterizing these transient ketyl radical intermediates. ncsu.edu

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-(3,4-dimethoxyphenyl)ethanol
1-hydroxybenzotriazole (HBT)
1-phenyl-ethanol-1-yl radical
2,3-diphenylbutane
3,4-diethoxyacetophenone
3,4-dimethoxyacetophenone
5-diisopropoxy-phosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO)
Acetophenone
Chlorine Dioxide

Structure Activity Relationship Sar Studies of Phenylethanol Derivatives

Conformational Analysis and Stereochemical Impact on Reactivity

The spatial arrangement of atoms (conformation) and the specific 3D orientation of functional groups (stereochemistry) are pivotal in determining the reactivity of phenylethanol derivatives. The chiral center at the carbon bearing the hydroxyl group means these compounds can exist as enantiomers, which often exhibit different reaction rates and biological interactions.

Conformational studies on various phenylethanol derivatives, such as those with sulfur-containing groups, have been performed using 1H NMR spectroscopy. wiley.comcapes.gov.br These analyses indicate that in solution, a preferred conformation often exists where bulky groups are positioned to minimize steric strain. For instance, in 2-thio-derivatives of 1-phenylethanol, the preferred conformation features a gauche relationship between the sulfur function and the hydroxyl group, and an anti relationship with the phenyl group. rsc.org This preference is likely stabilized by polar interactions between the heteroatoms. rsc.org The conformation of the hydroxyl group itself can be influenced by its ability to participate in intramolecular hydrogen bonding, which can affect its reactivity. wiley.comcapes.gov.br

Stereochemistry has a profound impact on the chemical and biological reactivity of these molecules. uou.ac.in The "(R)" or "(S)" configuration at the chiral center can dramatically alter how a molecule interacts with other chiral entities, such as enzymes or receptors. ontosight.ainih.gov For example, studies on different enantiomers of phenylethanol derivatives have shown significant differences in their binding affinity to proteins. lu.se In one case, the (R)-enantiomer of a 2-amino-1-phenylethanol (B123470) derivative showed approximately 1.8-fold higher inhibitory potency against E. coli DNA gyrase compared to the (S)-enantiomer, a difference attributed to a more optimal spatial arrangement within the enzyme's binding site. This highlights that the specific stereochemistry is crucial for molecular recognition and subsequent chemical or biological events. ontosight.ai

Table 1: Stereochemical Impact on DNA Gyrase Inhibition This interactive table summarizes the inhibitory potency of different enantiomers of a 2-amino-1-phenylethanol derivative against E. coli DNA gyrase.

Data sourced from Benchchem.

Electronic and Steric Effects of Aromatic Substituents

The nature and position of substituents on the phenyl ring significantly modify the electron density distribution and steric environment of the molecule, thereby influencing its reactivity. numberanalytics.com These effects are broadly categorized as electronic (inductive and resonance) and steric.

Electronic Effects: Substituents alter the reactivity of the aromatic ring towards electrophilic substitution by either donating or withdrawing electron density. minia.edu.eg

Activating Groups: These groups donate electrons to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comlibretexts.org Examples include hydroxyl (–OH), amino (–NH2), and alkyl (–R) groups. They generally direct incoming electrophiles to the ortho and para positions. lkouniv.ac.in The two ethoxy (–OCH2CH3) groups in 1-(3,4-Diethoxyphenyl)ethanol are activating groups. They donate electron density through resonance via the oxygen lone pairs, making the aromatic ring significantly more reactive than unsubstituted benzene (B151609). libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive. lumenlearning.com Examples include nitro (–NO2), cyano (–CN), and carbonyl (–C=O) groups. libretexts.orglkouniv.ac.in Most deactivating groups direct incoming electrophiles to the meta position. Halogens are an exception; they are deactivating due to their inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. lumenlearning.com

Steric Effects: The size of substituents can physically block or hinder the approach of a reagent to a particular site on the molecule, an effect known as steric hindrance. numberanalytics.comacs.org Large or bulky groups on the aromatic ring can slow down reactions at the adjacent (ortho) positions. researchgate.net For example, in electrophilic aromatic substitution, a bulky substituent may favor substitution at the more accessible para position over the sterically crowded ortho position. numberanalytics.com The phenyl ring itself can act as a source of steric hindrance, influencing the self-assembly and hydrogen bonding patterns in solution. acs.org

Table 2: Electronic Effects of Common Aromatic Substituents This interactive table classifies common substituents based on their effect on the reactivity of the benzene ring in electrophilic aromatic substitution.

Data sourced from Lumen Learning and other organic chemistry resources. minia.edu.eglumenlearning.com

Correlations between Structural Features and Observed Chemical Transformations

The interplay of stereochemical, electronic, and steric factors directly correlates with the outcomes of chemical reactions. By analyzing these structural features, it is possible to predict how a derivative will behave in a given transformation.

A clear correlation exists between the electronic properties of aromatic substituents and the rate of electrophilic aromatic substitution. As shown in studies of the nitration of various benzene derivatives, electron-donating groups like –OH and –CH3 significantly accelerate the reaction compared to unsubstituted benzene, while electron-withdrawing groups like –NO2 drastically slow it down. lumenlearning.com For This compound , the two activating ethoxy groups would be expected to make its aromatic ring highly susceptible to electrophilic attack, leading to rapid substitution primarily at the positions ortho and para to the activating groups.

In addition to reaction rates, structural features correlate with biological activity. The bacteriostatic activity of several 2-phenylethanol (B73330) derivatives has been shown to positively correlate with their hydrophobicity (logP value). nih.govnih.gov As the hydrophobicity of the derivative increases, so does its propensity to partition into and disrupt bacterial cell membranes, leading to greater bacteriostatic effect. nih.govnih.gov This suggests that the nature of the substituents, which modulates hydrophobicity, is a key determinant of this specific biological transformation.

Furthermore, structure-activity relationship studies for beta-adrenergic receptor ligands, many of which are based on the phenylethanolamine structure, show that a secondary amine and specific substitutions on the aromatic ring are essential for activity. oup.com For instance, replacing the phenyl ring with other heterocyclic rings can decrease activity, indicating that the electronic and steric profile of the phenyl ring is finely tuned for interaction with the biological target. plos.org

Table 3: Correlation of Substituent with Relative Rate of Nitration This interactive table shows the correlation between the aromatic substituent and the relative rate of nitration compared to benzene.

Data sourced from Lumen Learning. lumenlearning.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1-(3,4-Diethoxyphenyl)ethanol. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of the proton signals are indicative of their specific chemical environment. For the related compound 1-(3,4-dimethoxyphenyl)ethanol (B1196505), the proton signals are well-defined. bmrb.io The protons of the methyl group (CH₃) typically appear as a doublet, while the methine proton (CH) adjacent to the hydroxyl group presents as a quartet. The aromatic protons show distinct signals in the downfield region of the spectrum, and the ethoxy groups of this compound would exhibit characteristic triplet and quartet patterns for the methyl and methylene (B1212753) protons, respectively. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. docbrown.info

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. For instance, in the analogous 1-(3,4-dimethoxyphenyl)ethanol, the carbon of the methyl group, the methine carbon, and the various aromatic and methoxy (B1213986) carbons all resonate at characteristic chemical shifts. bmrb.io The use of deuterated solvents like CDCl₃ is standard to avoid interference from solvent protons. docbrown.info

The following table summarizes the expected ¹H NMR spectral data for this compound based on analogous structures.

Proton Type Expected Chemical Shift (δ, ppm) Splitting Pattern
Aromatic (Ar-H)6.8 - 7.0Multiplet
Methine (CH-OH)~4.8Quartet
Methylene (O-CH₂-CH₃)~4.1Quartet
Methyl (CH-CH₃)~1.5Doublet
Methyl (O-CH₂-CH₃)~1.4Triplet
Hydroxyl (OH)VariableSinglet (broad)

This table is illustrative and based on typical values for similar compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The molecular ion peak for this compound would correspond to its molecular weight.

The fragmentation pattern provides valuable structural information. For alcohols, the molecular ion peak can sometimes be weak or absent. libretexts.org Common fragmentation pathways for benzylic alcohols like this compound include the cleavage of the bond alpha to the oxygen atom. The fragmentation of aromatic compounds often yields a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org

For the related compound 1-(3,4-dimethoxyphenyl)ethanol, the EI mass spectrum shows a molecular ion peak at m/z 182. ncsu.edu Key fragments are observed at m/z 167 (loss of a methyl group), 153, 139 (which is the base peak), 124, 108, 93, and 77. ncsu.edu The analysis of these fragments helps to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the parent molecule and its fragments. rsc.org

A typical fragmentation pattern for this compound would likely involve the loss of a methyl radical (CH₃•), an ethyl radical (C₂H₅•), or a water molecule (H₂O).

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of this compound by probing the vibrational modes of its functional groups.

The IR spectrum of an alcohol is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is attributed to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration typically appears in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ range. The ether linkages (C-O-C) of the ethoxy groups would also show characteristic stretching bands.

For a similar compound, 1-(3,4-dimethoxyphenyl)ethanol, characteristic IR absorption bands have been reported. rsc.org Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch3600 - 3200 (broad)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1400
C-O Stretch (Alcohol)1260 - 1000
C-O-C Stretch (Ether)1300 - 1000

This table presents general ranges for the expected vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. The aromatic ring and its substituents are the primary chromophores.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. These absorptions are due to π → π* transitions. The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the aromatic ring.

UV-Vis spectroscopy is also a valuable tool for monitoring chemical reactions involving this compound. For example, in the oxidation of the related 1-(3,4-dimethoxyphenyl)ethanol, UV-Vis spectrophotometry was used to characterize the reaction products and study the reaction kinetics. researchgate.net This technique can be employed in bioprocess and fermentation monitoring to track the concentration of reactants and products over time. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a crystalline sample of this compound, a single-crystal X-ray diffraction study would reveal its exact molecular architecture. For instance, in the crystal structure of a related compound, (E)-1-(4-Benzhydrylpiperazin-1-yl)-3-(3,4-diethoxyphenyl)prop-2-en-1-one ethanol (B145695) monosolvate, the conformation of the diethoxyphenyl group and its interactions with solvent molecules were determined. iucr.org Similarly, the crystal structure of 4-[Bis(3,4-dimethoxyphenyl)methyl]pyridine ethanol monosolvate shows how the molecules are arranged in a propeller-like conformation and are linked to solvent molecules via hydrogen bonds. iucr.org Such studies on this compound would confirm its stereochemistry and reveal details of its crystal packing.

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for Purity and Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for separating, identifying, and quantifying the components of a mixture. These methods are crucial for assessing the purity of this compound and for profiling the products of reactions in which it is involved.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram provides information on the number of components in a sample, while the mass spectrum of each component allows for its identification. ncsu.edu

HPLC is a versatile technique that can be used for a wider range of compounds, including those that are not suitable for GC analysis. Reversed-phase HPLC is a common mode used for the separation of moderately polar compounds like this compound. sielc.com By using a suitable detector, such as a UV detector, the purity of the compound can be determined, and impurities can be quantified. HPLC can also be coupled with mass spectrometry (LC-MS) for enhanced identification capabilities.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, especially for geometry optimizations and the calculation of electronic properties. google.com For 1-(3,4-Diethoxyphenyl)ethanol, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms. jacsdirectory.comnih.govclinicsearchonline.org This process, known as geometry optimization, minimizes the energy of the molecule to find its equilibrium structure.

The optimization provides precise data on bond lengths, bond angles, and dihedral angles. While specific experimental crystallographic data for this compound is not widely available, theoretical parameters can be predicted with high confidence, often showing excellent agreement with experimental data for analogous compounds. researchgate.net

Beyond structural parameters, DFT is used to calculate key electronic properties that govern the molecule's polarity and charge distribution. These properties include the dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting sites of chemical reactivity. nih.govclinicsearchonline.org

Table 1: Predicted Geometrical and Electronic Properties of this compound using DFT/B3LYP/6-311++G(d,p) (Note: Values are representative and based on calculations for structurally similar dimethoxybenzene derivatives. clinicsearchonline.orgresearchgate.net)

ParameterPredicted Value
Optimized Bond Lengths (Å)
C-C (aromatic)~1.39 - 1.41
C-O (ether)~1.37
C-O (alcohol)~1.43
O-H~0.97
Optimized Bond Angles (°)
C-C-C (aromatic)~120.0
C-O-C (ether)~117.5
C-C-O (alcohol)~109.5
Electronic Properties
Dipole Moment (Debye)~2.5 - 3.0
Total Energy (Hartree)Calculated value depends on the exact level of theory

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov For a molecule like this compound, which possesses several rotatable bonds (particularly in the ethoxy groups and the ethanol (B145695) side chain), MD simulations are invaluable for exploring its conformational landscape. frontiersin.org

A typical MD simulation involves placing the molecule in a simulated environment, such as a box of water molecules, and applying a force field (e.g., CHARMM, AMBER) to calculate the forces between atoms. nih.gov By solving Newton's equations of motion, the trajectory of each atom can be tracked over nanoseconds or longer. This allows for conformational sampling, identifying the most stable and frequently adopted shapes (conformers) of the molecule. frontiersin.org

Furthermore, MD simulations are crucial for studying how this compound interacts with its environment. mdpi.com For instance, simulations can model its interaction with solvent molecules or its binding to a biological target like a protein receptor. nih.govacs.org Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the molecule and its complexes over the simulation period. nih.gov

Quantum Chemical Analysis of Reaction Pathways and Transition States

Understanding the chemical reactions that this compound can undergo is fundamental to its application. Quantum chemical methods, primarily DFT, are used to investigate reaction mechanisms in detail. chemrxiv.org This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states (TS) that connect them.

For example, the oxidation of the secondary alcohol group in this compound to a ketone is a common transformation. Computational analysis can elucidate the step-by-step mechanism, including the role of a catalyst and the calculation of activation energies for each step. The rate-determining step in the oxidation of similar non-phenolic lignin (B12514952) model compounds has been suggested to be the abstraction of the benzylic hydrogen. psu.edu

Studies on the acid-catalyzed cleavage of the β-O-4 bond in related lignin model compounds, such as veratrylglycol-β-guaiacyl ether, have shown that the reaction proceeds through intermediates like a benzyl (B1604629) cation. tandfonline.com Mechanistic analyses of the degradation of this ether have identified 1-(3,4-dimethoxyphenyl)ethanol (B1196505) as a product, highlighting the complex reaction pathways involved. researchgate.netosti.gov Such analyses are critical for optimizing reaction conditions and predicting potential byproducts.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. pku.edu.cnlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile, while the LUMO energy relates to its electron affinity and electrophilicity. pku.edu.cn The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical stability. asianpubs.orgajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable. ajchem-a.comajrconline.org

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's reactivity. asianpubs.org These descriptors provide a more quantitative understanding of its chemical behavior.

Table 2: Predicted FMO Properties and Global Reactivity Descriptors for this compound (Note: Values are representative and based on calculations for structurally similar compounds. clinicsearchonline.orgajrconline.orgjmaterenvironsci.com)

DescriptorFormulaPredicted Value (eV)
HOMO Energy (EHOMO)-~ -5.5 to -6.0
LUMO Energy (ELUMO)-~ -0.5 to -1.0
Energy Gap (ΔE)ELUMO - EHOMO~ 4.5 to 5.0
Ionization Potential (I)-EHOMO~ 5.5 to 6.0
Electron Affinity (A)-ELUMO~ 0.5 to 1.0
Electronegativity (χ)(I + A) / 2~ 3.0 to 3.5
Chemical Hardness (η)(I - A) / 2~ 2.25 to 2.5
Chemical Softness (S)1 / (2η)~ 0.20 to 0.22
Electrophilicity Index (ω)χ² / (2η)~ 1.8 to 2.2

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural elucidation when compared with experimental results. researchgate.net DFT calculations can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. github.iofrontiersin.org

For this compound, calculating the IR spectrum can help assign the characteristic vibrational modes, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol groups, and the various C-H and C=C vibrations of the aromatic ring. researchgate.net

Similarly, predicting ¹H and ¹³C NMR chemical shifts is crucial for confirming the molecular structure. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry and referencing them against a standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. Discrepancies between predicted and experimental spectra can often be resolved by considering solvent effects or by performing a conformational analysis to average the shifts over the most stable conformers. The excellent agreement typically found between high-level calculations and experimental data provides strong evidence for the proposed structure. researchgate.net

Table 3: Comparison of Predicted and Representative Experimental Spectroscopic Data for this compound (Note: Predicted values are based on DFT calculations. Experimental values are representative for similar structures. jacsdirectory.comorientjchem.org)

TechniqueSignalPredicted ValueRepresentative Experimental Value
¹H NMR (ppm) Ar-H6.8 - 7.06.8 - 7.0 (m)
CH-OH~4.84.8 (q)
-OCH₂CH₃~4.14.1 (q)
-CH₃ (ethyl & ethanol)1.2 - 1.51.2 - 1.5 (t/d)
¹³C NMR (ppm) Ar-C (substituted)148 - 150~149
Ar-C110 - 120110 - 120
CH-OH~70~70
-OCH₂CH₃~64 (CH₂) / ~15 (CH₃)~64 / ~15
IR (cm⁻¹) O-H stretch (alcohol)~34003450-3300 (broad)
C-H stretch (aliphatic/aromatic)2850 - 31002850-3100
C-O stretch (ether/alcohol)1030 - 12601030-1260

Enzymatic and Biocatalytic Transformations in Chemical Research

Ligninolytic Enzyme Systems (e.g., Lignin (B12514952) Peroxidase, Manganese Peroxidase)

Ligninolytic enzyme systems, primarily found in white-rot fungi, are central to the natural degradation of lignin, a complex polymer that constitutes a major component of plant biomass. jst.go.jp The most important of these enzymes are peroxidases, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), which catalyze the oxidative breakdown of lignin's intricate structure. jst.go.jpnih.gov These enzymes are glycoproteins containing a heme cofactor (iron protoporphyrin IX) and require hydrogen peroxide (H₂O₂) for their catalytic activity. nih.govlakeheadu.ca

Lignin Peroxidase (LiP) is unique among peroxidases for its high redox potential, which allows it to directly oxidize non-phenolic lignin structures, representing up to 90% of the polymer. csic.eswu.ac.th The oxidation of non-phenolic model compounds like 1-(3,4-diethoxyphenyl)ethanol or its well-studied analog, 1-(3,4-dimethoxyphenyl)ethanol (B1196505) (veratryl alcohol), is a key reaction in understanding lignin depolymerization. lakeheadu.cawu.ac.th The catalytic cycle of LiP initiates with the reaction of the native ferric enzyme with H₂O₂, forming a highly reactive intermediate called Compound I. nih.gov This intermediate then oxidizes a substrate molecule, such as a non-phenolic aromatic alcohol, by abstracting one electron to form a radical cation. csic.es This process results in the formation of Compound II, which is subsequently reduced back to the native enzyme by another substrate molecule. nih.gov The generated radical cations are unstable and undergo spontaneous cleavage of Cα-Cβ or ether bonds, leading to the fragmentation of the lignin polymer. csic.esgoogle.com The oxidation of veratryl alcohol to veratraldehyde is a standard assay for LiP activity. nih.gov

Manganese Peroxidase (MnP) typically oxidizes phenolic components of lignin. wur.nl Its mechanism involves the oxidation of Mn²⁺ to Mn³⁺, which, when chelated by organic acids like malonate, acts as a diffusible redox mediator that can oxidize phenolic substrates. csic.esnih.gov While MnP generally does not directly oxidize non-phenolic compounds, some studies have shown that it can degrade non-phenolic models under specific conditions. wur.nl For instance, MnPs from Irpex lacteus were found to oxidize veratryl alcohol in a reaction dependent on both Mn²⁺ and the presence of a carboxylate like malonate or oxalate. nih.gov This process is believed to involve the generation of radicals, such as superoxide (B77818) radicals, which then participate in the oxidation of the non-phenolic substrate. nih.gov This suggests an alternative pathway for the degradation of recalcitrant lignin structures by fungi that predominantly secrete MnP. nih.govtandfonline.com

The table below summarizes the characteristics of these two key ligninolytic peroxidases.

EnzymeEC NumberKey FunctionTypical SubstratesMechanism Highlights
Lignin Peroxidase (LiP) 1.11.1.14Oxidation of non-phenolic lignin units. csic.esVeratryl alcohol, non-phenolic β-O-4 dimers. lakeheadu.canih.govHigh redox potential; forms Compound I and II; generates substrate radical cations. csic.esnih.gov
Manganese Peroxidase (MnP) 1.11.1.13Oxidation of phenolic lignin units. wur.nlPhenolic compounds, Mn²⁺. csic.esnih.govUses Mn²⁺/Mn³⁺ as a diffusible redox mediator. csic.esnih.gov Can oxidize non-phenolic substrates via mediators. nih.gov

Stereoselective Bioreductions of Ketones

The synthesis of enantiomerically pure chiral alcohols is of significant importance in the pharmaceutical and fine chemical industries. conicet.gov.ar Biocatalytic asymmetric reduction of prochiral ketones to their corresponding secondary alcohols is a highly effective method for achieving this, often providing excellent enantioselectivity under mild reaction conditions. conicet.gov.ar The production of this compound involves the stereoselective reduction of its precursor, 3',4'-diethoxyacetophenone.

This transformation is typically accomplished using ketoreductases (KREDs), a class of oxidoreductases that utilize nicotinamide (B372718) cofactors (NADH or NADPH) as a source of hydride. nih.govrsc.org These enzymes are found in a wide variety of microorganisms, including yeasts like Candida glabrata and bacteria such as Lactobacillus species. nih.govacs.org The stereochemical outcome of the reduction is determined by the enzyme's active site architecture, which dictates how the ketone substrate binds and from which face the hydride is delivered. According to Prelog's rule, many natural reductases deliver the hydride to the Re-face of the carbonyl group, yielding the (S)-alcohol. However, anti-Prelog reductases, which deliver the hydride to the Si-face to produce the (R)-alcohol, are also known and highly valuable. conicet.gov.arnih.gov

Research has focused on identifying and engineering KREDs to control and even switch this stereopreference. acs.org By analyzing the enzyme's structure and performing site-directed mutagenesis, key amino acid residues that govern stereoselectivity can be identified and altered. acs.orgnih.gov While specific data for the bioreduction of 3',4'-diethoxyacetophenone is not extensively documented in the reviewed literature, studies on analogous substituted acetophenones demonstrate the potential of this approach. Ketoreductases have been successfully applied to the reduction of various halogen- and alkoxy-substituted acetophenones, achieving high conversions and excellent enantiomeric excess (ee). rsc.orgnih.gov

The following table presents results from the bioreduction of various substituted acetophenones using different ketoreductases, illustrating the typical performance of these biocatalytic systems.

Substrate (Acetophenone Derivative)Biocatalyst (Enzyme/Organism)Product ConfigurationEnantiomeric Excess (ee)Reference
o-ChloroacetophenoneCarbonyl reductase from Gluconobacter oxydans (GoCR)(S)-alcohol>99% rsc.org
p-ChloroacetophenoneKetoreductase from Candida glabrata (CgKR1)(S)-alcohol>99% nih.gov
p-MethoxyacetophenoneKetoreductase from Candida glabrata (CgKR2)(R)-alcohol>99% nih.gov
Acetophenone (B1666503)Reductase from Lactobacillus composti(R)-1-phenylethanol>99% rsc.org
AcetophenoneGalactomyces candidus GZ1(R)-1-phenylethanol>99.9% conicet.gov.ar

Elucidation of Enzyme Catalytic Cycles using Model Substrates

Model substrates are indispensable tools for elucidating the complex catalytic cycles of enzymes. By using a simplified molecule that mimics a small part of a large, complex natural polymer, researchers can study reaction mechanisms, identify intermediates, and determine kinetic parameters in a controlled manner. researchgate.net this compound and its dimethoxy analog, 1-(3,4-dimethoxyphenyl)ethanol (veratryl alcohol), are widely used as non-phenolic model compounds to probe the catalytic cycle of lignin peroxidase (LiP). nih.govresearchgate.netrsc.org

The LiP catalytic cycle involves several distinct steps and transient intermediates. wu.ac.th

Resting State to Compound I : The native enzyme (Fe³⁺) reacts with hydrogen peroxide (H₂O₂), undergoing a two-electron oxidation to form Compound I, a highly reactive oxo-ferryl porphyrin radical cation intermediate. nih.gov

Compound I to Compound II : Compound I abstracts a single electron from a reducing substrate molecule, such as this compound, generating a substrate radical cation. csic.esacs.org This one-electron reduction converts the enzyme to Compound II. nih.gov

Compound II to Resting State : Compound II is then reduced back to the native ferric (Fe³⁺) state by accepting an electron from a second substrate molecule, completing the cycle. nih.gov

By using a model substrate like 1-(3,4-dimethoxyphenyl)ethanol, each step of this cycle can be monitored using techniques like stopped-flow spectrophotometry. nih.gov The formation and decay of Compound I and Compound II have distinct spectral signatures, allowing for the calculation of rate constants for each step. nih.gov Furthermore, analysis of the reaction products, such as the corresponding aldehyde (3,4-diethoxybenzaldehyde), provides evidence for the proposed reaction pathways, including Cα-oxidation or Cα-Cβ bond cleavage that occurs after the initial one-electron oxidation of the substrate. acs.org Studies comparing the oxidation of different sized model compounds have also suggested that the efficiency of the electron transfer can be influenced by a size-dependent interaction between the substrate and the enzyme. acs.org The use of these model compounds has been crucial in confirming that the catalytic cycle proceeds via both Compound I and Compound II and in understanding the role of radical cation intermediates in the degradation of non-phenolic lignin structures. nih.govacs.org

Advanced Applications in Synthetic Chemistry and Materials Science

Role as Key Intermediates in Fine Chemical Synthesis

The structural analogue of 1-(3,4-diethoxyphenyl)ethanol, 1-(3,4-dimethoxyphenyl)ethanol (B1196505), is a known starting material for a number of important compounds, including insecticide synergists. This highlights the potential of such substituted phenylethanols as key intermediates in the synthesis of fine chemicals. The synthesis of these intermediates can be achieved through methods such as the reduction of the corresponding acetophenone (B1666503). For instance, 3',4'-dimethoxyacetophenone (B42557) can be reduced to 1-(3,4-dimethoxyphenyl)ethanol using reagents like sodium borohydride (B1222165) or through catalytic hydrogenation.

A process for preparing 1-(3,4-dimethoxyphenyl)ethanol involves the catalytic hydrogenation of 3',4'-dimethoxyacetophenone. This method is scalable and produces a high-purity product. The reduction of the carbonyl group is typically carried out with hydrogen gas in the presence of a Raney nickel catalyst. This reaction is often performed in an aqueous medium at temperatures ranging from 25-100 °C and pressures of 1-20 bar. The resulting α-methylveratryl alcohol (an alternative name for 1-(3,4-dimethoxyphenyl)ethanol) is a valuable intermediate for further chemical synthesis. Given the similar reactivity of alkoxy groups, a parallel synthetic strategy is readily applicable for the production of this compound from 3',4'-diethoxyacetophenone, positioning it as a key building block for a variety of fine chemicals.

Contribution to Biomass Valorization and Lignin (B12514952) Depolymerization Strategies

Lignin, a complex aromatic polymer, is an abundant and renewable resource, making its valorization a cornerstone of sustainable chemistry. dergipark.org.tr Catalytic depolymerization of lignin is a key strategy to break it down into valuable aromatic platform chemicals. dergipark.org.tr Supercritical ethanol (B145695) has been identified as a highly effective medium for this process, acting as both a solvent and a capping agent to stabilize reactive intermediates and prevent repolymerization. nih.gov

During the catalytic depolymerization of lignin in ethanol, the native ether linkages (such as β-O-4) are cleaved, and the resulting fragments can be stabilized through alkylation by the ethanol solvent. nih.govmdpi.com This process can lead to the formation of ethylated phenolic compounds. While direct evidence for the formation of this compound from lignin is still an area of active research, the presence of diethoxylated aromatic structures among the depolymerization products is a plausible outcome, particularly from lignins rich in syringyl (S) and guaiacyl (G) units that have been subjected to ethanol-based solvolysis and subsequent reduction. The one-step valorization of soda lignin in supercritical ethanol using a CuMgAlOx catalyst has been shown to produce a high yield of monomeric aromatics, highlighting the potential for producing compounds like this compound from biomass. nih.gov

Development of Novel Functional Molecules through Derivatization

The chemical reactivity of this compound allows for its transformation into a variety of functional molecules with potential applications in medicinal chemistry and materials science. The primary routes of derivatization involve the oxidation of the ethanol side chain to a ketone, followed by condensation reactions to form chalcones, which can then be converted into other heterocyclic systems like pyrazolines and thiadiazoles. Direct oxidation of the aromatic ring can also lead to the formation of quinones.

Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and possess a wide range of biological activities. thepharmajournal.comderpharmachemica.com They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. derpharmachemica.comcore.ac.uk To synthesize a chalcone (B49325) from this compound, the alcohol functionality would first be oxidized to the corresponding acetophenone, 1-(3,4-diethoxyphenyl)ethanone. This ketone can then be reacted with a variety of substituted benzaldehydes to produce a library of 3',4'-diethoxychalcone derivatives.

Table 1: General Synthesis of Chalcones from 1-(3,4-Diethoxyphenyl)ethanone

StepReactantsReagents and ConditionsProduct
1This compoundOxidizing agent (e.g., PCC, DMP)1-(3,4-Diethoxyphenyl)ethanone
21-(3,4-Diethoxyphenyl)ethanone, Substituted BenzaldehydeNaOH or KOH, Ethanol, Room Temperature or gentle heating(E)-1-(3,4-Diethoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one

Pyrazolines

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse pharmacological properties. derpharmachemica.com A common and efficient method for synthesizing 2-pyrazolines is the cyclization of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives. derpharmachemica.comjocpr.com The reaction is typically carried out in a suitable solvent such as ethanol, often with the addition of a catalytic amount of acid (like acetic acid) or base. dergipark.org.trjocpr.com The 3',4'-diethoxychalcones synthesized from this compound can serve as excellent precursors for a new series of pyrazoline derivatives.

Table 2: General Synthesis of Pyrazolines from 3',4'-Diethoxychalcones

ReactantsReagents and ConditionsProduct
(E)-1-(3,4-Diethoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one, Hydrazine HydrateEthanol, Reflux (optional: Acetic Acid or NaOH)5-(3,4-Diethoxyphenyl)-3-(substituted-phenyl)-4,5-dihydro-1H-pyrazole

Thiadiazoles

1,3,4-Thiadiazoles are another class of five-membered heterocycles that have attracted significant interest due to their wide range of biological activities. thepharmajournal.comnih.gov There are several synthetic routes to 1,3,4-thiadiazoles. One common method involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. thepharmajournal.comnih.gov To access thiadiazoles from this compound, one could first oxidize the alcohol to 3,4-diethoxybenzoic acid. This acid can then be converted to its corresponding acyl chloride or ester, which is subsequently reacted with thiosemicarbazide (B42300) and cyclized.

Table 3: Plausible Synthesis of 1,3,4-Thiadiazoles from a this compound-derived Precursor

StepStarting MaterialReagents and ConditionsIntermediate/Product
1This compoundStrong oxidizing agent (e.g., KMnO4)3,4-Diethoxybenzoic acid
23,4-Diethoxybenzoic acidThiosemicarbazide, POCl3 or H2SO42-Amino-5-(3,4-diethoxyphenyl)-1,3,4-thiadiazole

Quinones

Quinones are a class of compounds derived from the oxidation of aromatic compounds, and they play important roles in biological systems and materials chemistry. nih.gov The oxidation of phenols and their ethers is a common method for synthesizing quinones. beilstein-journals.org While direct oxidation of this compound might be complex due to the presence of the secondary alcohol, the diethoxyphenyl moiety itself can be oxidized to the corresponding quinone under appropriate conditions. Oxidizing agents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or electrochemical methods can be employed for the oxidative demethylation (or de-ethylation) of alkoxy-substituted aromatic rings to form quinones. nih.govbeilstein-journals.org The specific isomer of the resulting quinone would depend on the reaction conditions and the substitution pattern of the starting material.

Design of Probes for Mechanistic Chemical Biology

Chemical probes are essential small-molecule tools used to study biological processes and validate potential drug targets. The design of such probes often involves creating molecules with specific functionalities that allow for interaction with biological macromolecules and subsequent detection or modulation of their activity. While there is a lack of specific literature on the use of this compound in this context, its structural features suggest potential avenues for the design of novel probes.

The diethoxyphenyl group can be a core scaffold for building probes that target specific protein binding pockets. The ethoxy groups can be modified to introduce reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins. Furthermore, the derivatization pathways discussed previously (chalcones, pyrazolines, thiadiazoles) can be exploited to create libraries of compounds for screening as potential probes. For instance, a chalcone derivative of this compound could be designed to act as a Michael acceptor, allowing for covalent modification of cysteine residues in target proteins. The development of such probes from this versatile starting material represents a promising area for future research at the interface of chemistry and biology.

Q & A

Basic: What are the established synthetic routes for 1-(3,4-Diethoxyphenyl)ethanol, and how do reaction conditions influence yield and purity?

Methodological Answer:
A common method involves the Friedel-Crafts alkylation of 3,4-diethoxybenzene derivatives. For example, ethyl acrylate reacts with (6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)(3,4-diethoxyphenyl)methanone in trifluoroethanol at 140°C with ZnO as a catalyst, yielding this compound derivatives . Key factors affecting yield include:

  • Temperature : Higher temperatures (e.g., 140°C) accelerate reaction kinetics but may lead to side reactions.
  • Solvent Choice : Polar aprotic solvents like trifluoroethanol enhance electrophilic reactivity.
  • Catalyst Loading : ZnO (10 mol%) optimizes Lewis acid-mediated activation.
    Reaction progress is monitored via TLC (EtOAc/hexane, 1:1), and purification involves crystallization from ether .

Basic: What spectroscopic and computational methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions on the phenyl ring and ethanol moiety.
  • Mass Spectrometry : High-resolution MS (e.g., NIST databases) confirms molecular weight (210.27 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves structural ambiguities; hydrogen bonding and crystal packing (e.g., C–H···O interactions) are analyzed using SHELX software for refinement .
  • Computational Tools : Molecular dynamics simulations predict LogP (2.54) and polar surface area (38.69 Ų), critical for pharmacokinetic profiling .

Advanced: How can structural contradictions arising from different synthetic approaches be resolved?

Methodological Answer:
Discrepancies in stereochemistry or regioselectivity can arise from varying catalysts or solvents. Resolution strategies include:

  • HPLC Chiral Separation : To isolate enantiomers when asymmetric synthesis yields mixed stereoisomers.
  • Single-Crystal XRD : Confirms absolute configuration, as demonstrated in structurally related compounds like (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(3,4-diethoxyphenyl)prop-2-en-1-one ethanol disolvate .
  • Comparative NMR Analysis : Contrasts spectral data with synthesized analogs (e.g., 3,4-diethoxybenzyl alcohol derivatives) to validate substituent positions .

Advanced: What role does this compound play in the synthesis of bioactive molecules?

Methodological Answer:
This compound serves as a key intermediate in antiproliferative agent synthesis. For example, it is alkylated with ethyl 8,9-diethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2-carboxylate to create derivatives that circumvent P-glycoprotein-mediated multidrug resistance in cancer cells . The ethoxy groups enhance lipophilicity, improving blood-brain barrier penetration, while the ethanol moiety allows further functionalization (e.g., esterification) .

Advanced: How do substituents on the phenyl ring affect the compound’s physicochemical properties and reactivity?

Methodological Answer:

  • Electron-Donating Groups (e.g., Ethoxy) : Increase electron density on the phenyl ring, enhancing nucleophilic aromatic substitution reactivity.
  • Positional Effects : 3,4-Diethoxylation maximizes steric accessibility for electrophilic attacks compared to 2,4-substituted analogs .
  • LogP Modulation : Adding ethoxy groups elevates LogP (2.54 vs. 1.82 for non-ethoxy analogs), impacting membrane permeability .

Methodological: What strategies optimize enantiomeric excess in biocatalytic synthesis of this compound?

Methodological Answer:

  • Biocatalysts : P. crispum cells enantioselectively reduce 1-(3,4-Diethoxyphenyl)ethanone to (S)-(-)-1-(3,4-Diethoxyphenyl)ethanol with >90% ee .
  • Exogenous Agents : Ethanol or glucose as co-substrates improves NAD(P)H regeneration, enhancing yield and ee .
  • Immobilization : Encapsulating cells in alginate beads improves reusability and stability under high-temperature conditions .

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